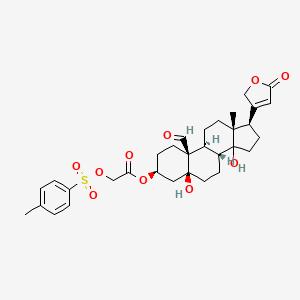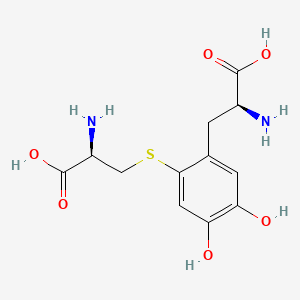![molecular formula C10H13ClFN5O4S B1222126 Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso- CAS No. 81068-96-4](/img/structure/B1222126.png)
Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-” is a complex organic compound that belongs to the class of urea derivatives. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multiple steps, including the introduction of functional groups and the formation of the urea linkage. Common synthetic routes may involve:
Nitration and Reduction: Introducing nitroso groups through nitration followed by reduction.
Alkylation: Introducing alkyl groups through alkylation reactions.
Cyclization: Forming the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as catalysts or intermediates in organic synthesis.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Biological Probes: Used in studying biological pathways.
Medicine
Drug Development: Potential candidates for anticancer or antiviral drugs.
Diagnostics: Used in diagnostic assays.
Industry
Agriculture: Potential use in the development of pesticides or herbicides.
Polymer Industry: Used in the synthesis of specialized polymers.
Mécanisme D'action
The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea Derivatives: Such as thiourea or methylurea.
Pyrimidine Derivatives: Such as fluorouracil or cytosine.
Nitroso Compounds: Such as nitrosourea or nitrosoguanidine.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs. The presence of the fluoro, chloroethyl, and nitroso groups, along with the pyrimidine ring, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
81068-96-4 |
|---|---|
Formule moléculaire |
C10H13ClFN5O4S |
Poids moléculaire |
353.76 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylsulfanylethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H13ClFN5O4S/c1-22-7(4-13-9(19)17(15-21)3-2-11)16-5-6(12)8(18)14-10(16)20/h5,7H,2-4H2,1H3,(H,13,19)(H,14,18,20) |
Clé InChI |
PDHDKLAKLKCEPQ-UHFFFAOYSA-N |
SMILES |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
SMILES canonique |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
Key on ui other cas no. |
81068-96-4 |
Synonymes |
B 3839 B-3839 Urea, N-(2-chloroethyl)-N'-(2-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-(methylthio)ethyl)-N-nitroso- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


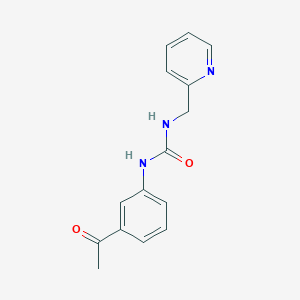
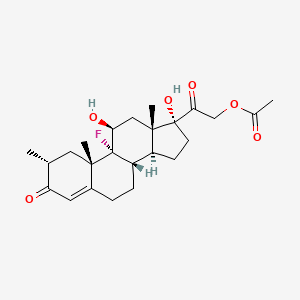
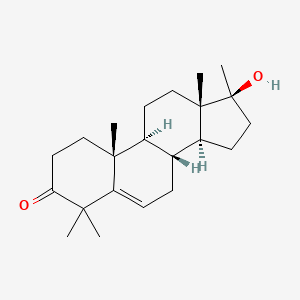
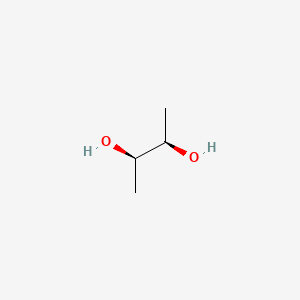
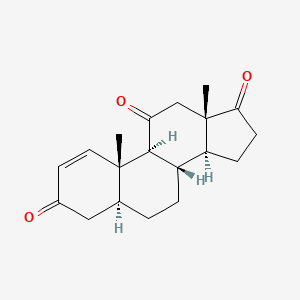
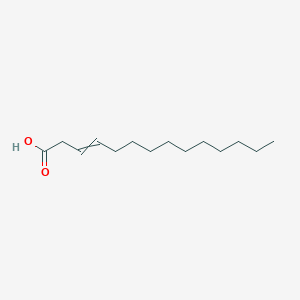
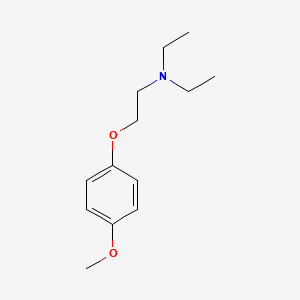
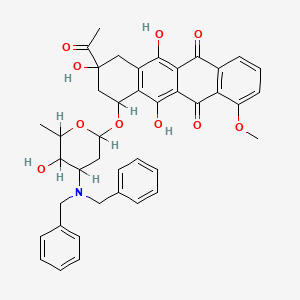
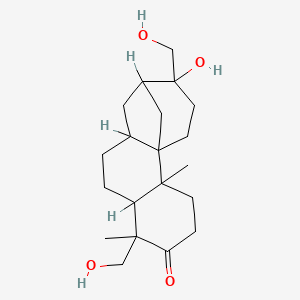
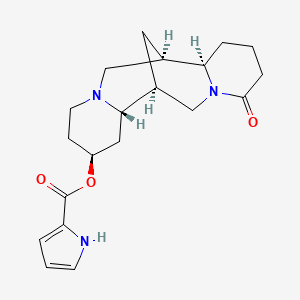
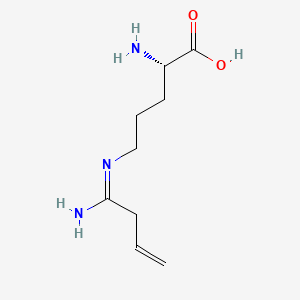
![Spiro[furan-2(3H),1'(4'H)-naphthalene]-5-acetic acid, 4,4'a,5,5',6',7',8',8'a-octahydro-2',5,5',5',8'a-pentamethyl-, [1'R-[1'alpha(S*),4'aalpha,8'abeta]]-](/img/structure/B1222062.png)
